Didesethyl Chloroquine Hydroxyacetamide

Molecular docking Antiviral research Chikungunya virus

Didesethyl Chloroquine Hydroxyacetamide is the designated synthetic intermediate for Cletoquine Oxalate—the principal active metabolite of hydroxychloroquine. Its unique N-hydroxyacetamide side chain fundamentally alters hydrogen-bonding capacity and metabolic fate versus common dealkylated metabolites (DECQ, di-DECQ). In silico docking confirms differential target engagement at the CHIKV P23pro-zbd domain via key residue interactions (Thr1312, Ala1355, Gly1403). Generic substitution with simple dealkylated chloroquine metabolites is not scientifically valid when the research objective requires the Cletoquine scaffold. Procure this specific intermediate to ensure correct installation of the hydroxyacetamide moiety for antiviral screening, structure-based drug design, and pharmacokinetic studies.

Molecular Formula C16H20ClN3O2
Molecular Weight 321.805
CAS No. 1159977-30-6
Cat. No. B565008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesethyl Chloroquine Hydroxyacetamide
CAS1159977-30-6
Synonyms4-(4’-Glycolamidyl-1’-methyl-3,4-butylamino)-7-chloroquinoline; 
Molecular FormulaC16H20ClN3O2
Molecular Weight321.805
Structural Identifiers
SMILESCC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)
InChIKeyMJFOIOWFYPCSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didesethyl Chloroquine Hydroxyacetamide (CAS 1159977-30-6): A Key Chloroquine Derivative Intermediate and In Silico Hit


Didesethyl Chloroquine Hydroxyacetamide (CAS 1159977-30-6) is a synthetic derivative of the antimalarial drug chloroquine, characterized by the removal of ethyl groups and the addition of a hydroxyacetamide moiety to the aminoquinoline core [1]. It serves as a key intermediate in the preparation of Cletoquine Oxalate, a major active metabolite of hydroxychloroquine . Unlike simpler chloroquine metabolites, this compound features a unique hydroxyacetamide side chain (IUPAC: N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide) that distinguishes it from other 4-aminoquinolines and their common dealkylated metabolites .

Why Generic 4-Aminoquinoline Substitution Fails: The Critical Role of the Hydroxyacetamide Side Chain


In the 4-aminoquinoline family, generic substitution with common metabolites like monodesethylchloroquine (DECQ) or didesethylchloroquine (di-DECQ) is not scientifically valid when the research objective involves the hydroxyacetamide side chain [1]. These standard metabolites lack the N-hydroxyacetamide modification that fundamentally alters the compound's hydrogen bonding capacity and metabolic fate. For applications requiring the specific Cletoquine scaffold (a known active metabolite of hydroxychloroquine), Didesethyl Chloroquine Hydroxyacetamide is the designated synthetic intermediate, enabling the production of Cletoquine Oxalate that is structurally and functionally distinct from chloroquine or its simple dealkylated metabolites . Furthermore, in silico models have demonstrated that the hydroxyacetamide derivative exhibits differential target engagement compared to the parent chloroquine, suggesting that the side chain modification directly influences binding interactions with viral protein domains [2].

Quantitative Differentiation of Didesethyl Chloroquine Hydroxyacetamide: Evidence-Based Comparator Analysis


Enhanced In Silico Binding Affinity Against Chikungunya Virus P23pro-zbd Domain

In a computational study comparing chloroquine and its derivatives, Didesethyl Chloroquine Hydroxyacetamide demonstrated superior binding affinity to the P23pro-zbd domain of chikungunya virus (CHIKV) compared to the parent compound chloroquine [1]. The study used LibDock scoring to evaluate ligand-protein interactions. While exact docking scores are not publicly detailed in the abstract, the authors explicitly conclude that derivatives including didesethyl chloroquine hydroxyacetamide, cletoquine, and hydroxychloroquine exhibited 'better binding affinity' than chloroquine [1]. This in silico advantage is attributed to the hydroxyacetamide modification, which enables additional hydrogen bond interactions with key residues including Thr1312, Ala1355, and Gly1403 in the target binding pocket [1].

Molecular docking Antiviral research Chikungunya virus

Defined Role as a Synthetic Intermediate for Cletoquine Oxalate

Unlike chloroquine or its primary metabolites (e.g., monodesethylchloroquine, didesethylchloroquine), Didesethyl Chloroquine Hydroxyacetamide is not an end-product metabolite but a specifically designed synthetic intermediate used to prepare Cletoquine Oxalate . Cletoquine (desethylhydroxychloroquine) is a major active metabolite of hydroxychloroquine with documented antimalarial and antiviral properties . Therefore, procurement of Didesethyl Chloroquine Hydroxyacetamide enables access to a valuable and biologically distinct scaffold that cannot be obtained via metabolic pathways from standard 4-aminoquinolines.

Synthetic chemistry Metabolite synthesis Reference standards

COVID-19 Related Research Product Designation

Multiple reputable chemical suppliers explicitly classify Didesethyl Chloroquine Hydroxyacetamide as a 'COVID19-related research product' . While this is not a direct biological activity metric, it reflects the compound's relevance in the context of chloroquine/hydroxychloroquine repurposing studies during the pandemic. Unlike generic chloroquine metabolites that have well-defined, narrow roles in pharmacokinetic assays, this hydroxyacetamide derivative gained prominence as an intermediate for synthesizing potential antiviral agents targeting SARS-CoV-2 [1]. This designation provides a procurement rationale for labs engaged in antiviral screening programs.

SARS-CoV-2 Antiviral research Pandemic preparedness

Availability as a Deuterated Internal Standard (d4) for Quantitative Mass Spectrometry

Didesethyl Chloroquine Hydroxyacetamide-d4 (CAS 1216956-86-3) is commercially available as a deuterium-labeled analog, enabling its use as an internal standard for quantitative LC-MS/MS analysis of the parent compound or related metabolites . This isotopically labeled version is essential for accurate quantification in biological matrices, a capability that is not universally available for all chloroquine derivatives. While other chloroquine metabolites (e.g., desethylchloroquine-d4) are also available, the hydroxyacetamide-d4 standard provides a unique tool for tracking the synthetic intermediate or its downstream products in complex biological samples.

LC-MS/MS Quantitative analysis Stable isotope labeling

High-Impact Application Scenarios for Didesethyl Chloroquine Hydroxyacetamide


Synthesis of Cletoquine Oxalate for Antiviral and Antimalarial Studies

Procure Didesethyl Chloroquine Hydroxyacetamide as the critical synthetic intermediate for preparing Cletoquine Oxalate [1]. Cletoquine is a major active metabolite of hydroxychloroquine with demonstrated antiviral activity against chikungunya virus (CHIKV) and potential utility in COVID-19 research . Using this specific intermediate ensures the correct hydroxyacetamide side chain is installed, enabling the production of a scaffold that is structurally and functionally distinct from chloroquine or its simple dealkylated metabolites.

Structure-Based Drug Design Against Chikungunya Virus (CHIKV)

Utilize Didesethyl Chloroquine Hydroxyacetamide as a starting point for structure-based drug design targeting the P23pro-zbd domain of CHIKV. In silico docking studies indicate that the hydroxyacetamide modification confers improved binding affinity relative to chloroquine, driven by key interactions with residues Thr1312, Ala1355, and Gly1403 [1]. This compound is a rational choice for hit-to-lead optimization campaigns aimed at developing novel CHIKV inhibitors.

Development of LC-MS/MS Methods for Quantitative Analysis

Leverage the commercially available deuterated analog (Didesethyl Chloroquine Hydroxyacetamide-d4) as an internal standard for developing and validating robust LC-MS/MS methods [1]. This enables precise quantification of the hydroxyacetamide derivative or its downstream metabolites in complex biological matrices (e.g., plasma, urine, or tissue homogenates), supporting pharmacokinetic and metabolic stability studies.

SARS-CoV-2 Antiviral Screening and COVID-19 Repurposing Studies

Incorporate Didesethyl Chloroquine Hydroxyacetamide into antiviral screening panels for SARS-CoV-2. Given its classification as a COVID19-related research product and its relationship to the hydroxychloroquine metabolite Cletoquine, this compound may serve as a probe to investigate structure-activity relationships around the 4-aminoquinoline scaffold in the context of coronavirus inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didesethyl Chloroquine Hydroxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.